N-Acetyldopamine-sulfate
Description
Contextualization within Catecholamine Metabolism
Catecholamine metabolism is a fundamental biological process involving the synthesis, signaling, and degradation of key neurotransmitters and hormones such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). This pathway begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine. Dopamine itself can be further converted to norepinephrine and epinephrine. hmdb.ca
Beyond its role as a precursor, dopamine is metabolized through several pathways to terminate its signaling activity. A primary route involves N-acetylation to form N-acetyldopamine (NADA). hmdb.caebi.ac.uk NADA is a recognized metabolite found in human liver, kidney, and urine. hmdb.ca In healthy humans, the average urinary excretion of total N-acetyldopamine is approximately 0.485 micromoles per day, with the majority being in a conjugated form. hmdb.ca
The metabolic fate of N-acetyldopamine includes further modification via sulfation. This process converts N-acetyldopamine into N-acetyldopamine-sulfate. Research has confirmed that N-acetyldopamine is a substrate for sulphate conjugation in the human liver. nih.gov The rate of this conjugation is significant and has been directly compared to the sulfation of dopamine itself, indicating it is a relevant pathway in catecholamine disposition. nih.gov This places this compound as a terminal product in a branch of the catecholamine degradation pathway, illustrating a two-step inactivation process: acetylation followed by sulfation.
While N-acetyldopamine is famously known as a key precursor in the sclerotization (hardening) of the insect cuticle, its presence and metabolism in mammals point to a role in the detoxification and clearance of dopamine. wikipedia.orgglpbio.commedchemexpress.com
Overview of Sulfate (B86663) Conjugation as a Biochemical Process
Sulfate conjugation, also known as sulfonation, is a crucial Phase II metabolic reaction that facilitates the detoxification and elimination of a wide variety of endogenous and exogenous compounds. frontiersin.org This process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. frontiersin.orgnih.gov The reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). frontiersin.orgnih.gov
Key characteristics of sulfate conjugation include:
Increased Water Solubility: The addition of the highly polar sulfate group significantly increases the water solubility of the substrate. This modification facilitates the excretion of the compound from the body, typically via urine or bile.
Decreased Biological Activity: In most cases, sulfation leads to the inactivation of biologically active molecules like hormones, neurotransmitters, and drugs. nih.gov For catecholamines like dopamine, sulfonation is a primary metabolic pathway that prevents their interaction with receptors. hmdb.ca
Enzymatic Catalysis: Cytosolic SULTs are responsible for the sulfation of many small molecules, including phenols, catechols, and amines. frontiersin.org For instance, the enzyme SULT1A3 is known to catalyze the sulfation of dopamine, primarily at the 3-hydroxy position. hmdb.ca
Cellular Location: While SULT enzymes are found in many tissues, they are particularly abundant in the liver, intestine, kidney, and brain. frontiersin.orgnih.gov The formation of dopamine sulfate, a related compound, is believed to occur largely in the upper gastrointestinal tract. hmdb.ca
Historical Perspective on the Discovery and Initial Characterization of this compound
The study of sulfated catecholamine metabolites has been ongoing for several decades, with initial focus on the more direct conjugates of dopamine and norepinephrine. The existence of N-acetylated derivatives as intermediates was also recognized. Conjugated N-acetyldopamine was identified in human urine and kidney tissue, establishing it as a product of human metabolism. ebi.ac.uk In these early studies, it was noted that conjugated N-acetyldopamine accounted for the vast majority (over 95%) of the total N-acetyldopamine excreted. ebi.ac.uk
A significant milestone in the specific characterization of this compound occurred in 1990 with a study published in Biochemical Pharmacology. This research provided the first direct measurement of this compound formation in human liver preparations. nih.gov The study developed a novel method using high-pressure liquid chromatography with electrochemical detection (HPLC-ECD) to separate and quantify the this compound produced. nih.gov
Structure
2D Structure
Properties
CAS No. |
131062-91-4 |
|---|---|
Molecular Formula |
C10H15NO7S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4) |
InChI Key |
ZYZWKWOZCBLGOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Other CAS No. |
131062-91-4 |
Synonyms |
N-acetyldopamine-sulfate NADA-sulfate |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of N Acetyldopamine Sulfate
Sulfotransferase-Mediated Formation of N-Acetyldopamine-sulfate
The formation of this compound is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from PAPS to an acceptor molecule, in this case, N-Acetyldopamine.
Phenolsulfotransferase (PST) Isoforms and Substrate Specificity for N-Acetyldopamine
In humans, two major forms of phenol (B47542) sulfotransferase (PST) have been identified in the brain: a phenol-sulfating form (P-PST) and a monoamine-sulfating form (M-PST). nih.govnih.gov These isoforms exhibit distinct substrate specificities. While both can sulfate (B86663) phenolic compounds, the M-PST isoform is particularly efficient at sulfating monoamines like dopamine (B1211576). nih.gov N-Acetyldopamine, being a derivative of dopamine, is a substrate for these enzymes. nih.gov The sulfation of N-Acetyldopamine can occur on the hydroxyl groups of its catechol ring.
Another important group of sulfotransferases are the N-deacetylase/N-sulfotransferases (NDSTs), which are involved in the biosynthesis of heparan sulfate. nih.govnih.gov While their primary role is in modifying polysaccharides, the broad substrate specificity of some sulfotransferases suggests a potential for cross-reactivity with smaller molecules like N-Acetyldopamine, although this is less characterized.
Kinetic Characterization of Phenolsulfotransferase Activity (e.g., Km, pH Optima)
The kinetic properties of phenolsulfotransferases have been studied to understand their efficiency and regulation. For the M-PST isoform purified from the human brain, the enzyme exhibits an optimal pH for dopamine sulfation at 7.0. nih.gov Kinetic analysis revealed that the sulfation reaction follows an ordered, bi-substrate mechanism where PAPS is the leading substrate. nih.gov The Michaelis constant (Km) values for dopamine and PAPS were determined to be 2.9 µM and 0.35 µM, respectively. nih.gov
For a phenol-sulfating form of PST (P1-PST), also from the human brain, the optimal pH for phenol conjugation is 8.5. nih.gov This enzyme also follows a sequential ordered, bi-substrate reaction mechanism with PAPS as the leading substrate. The true Km value for phenol was found to be 2.8 µM, and the Km for PAPS was 0.35 µM. nih.gov While specific kinetic data for N-Acetyldopamine with these purified human enzymes are not detailed in the provided results, the data for dopamine and phenol provide a strong indication of the enzyme's affinity for similar catechol-containing substrates.
Interactive Table: Kinetic Properties of Human Brain Phenolsulfotransferases
| Enzyme Isoform | Substrate | Optimal pH | Km (Substrate) | Km (PAPS) | Reaction Mechanism |
| M-PST nih.gov | Dopamine | 7.0 | 2.9 µM | 0.35 µM | Ordered, bi-substrate |
| P1-PST nih.gov | Phenol | 8.5 | 2.8 µM | 0.35 µM | Sequential ordered, bi-substrate |
Role of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) in Sulfate Conjugation
PAPS is the universal and obligatory co-substrate for all sulfotransferase-mediated reactions, acting as the "activated" form of sulfate. wikipedia.orgnih.gov Its availability is a key determinant of the rate and extent of N-Acetyldopamine sulfation. nih.gov
PAPS Biosynthesis Pathway: ATP Sulfurylase and APS Kinase Activities
The synthesis of PAPS is a two-step enzymatic process that occurs in the cytosol. researchgate.netreactome.org This pathway is catalyzed by a bifunctional enzyme in vertebrates known as PAPS synthase (PAPSS). reactome.orgresearchgate.net
Step 1: Formation of Adenosine (B11128) 5'-phosphosulfate (APS) : The first reaction is catalyzed by ATP sulfurylase. This enzyme combines inorganic sulfate (SO₄²⁻) with adenosine triphosphate (ATP) to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). wikipedia.orgresearchgate.netresearchgate.net
Step 2: Formation of PAPS : The second step is catalyzed by APS kinase. This enzyme phosphorylates APS at the 3' position, using another molecule of ATP as the phosphate (B84403) donor, to form PAPS and adenosine diphosphate (B83284) (ADP). wikipedia.orgresearchgate.netresearchgate.net
In humans, two isoforms of PAPS synthase, PAPSS1 and PAPSS2, have been identified. wikipedia.orgreactome.org
Regulation of PAPS Generation and its Impact on N-Acetyldopamine Sulfation
The generation of PAPS is tightly regulated and can be a rate-limiting factor for sulfation reactions. nih.gov The availability of substrates, namely sulfate and ATP, is crucial. nih.govnih.gov For instance, the PAPS-generating system in human platelets requires optimal concentrations of ATP and Mg²⁺ (7 mM). nih.gov
Factors that decrease the availability of sulfate, such as a low-sulfate diet or the presence of other xenobiotics that undergo sulfation, can reduce the rate of PAPS synthesis and consequently decrease the sulfation of substrates like N-Acetyldopamine. nih.gov The expression levels of PAPS synthase itself can also vary between tissues and under different physiological conditions, thereby influencing the capacity for N-Acetyldopamine sulfation. nih.gov
Cellular and Tissue-Specific Biosynthetic Capacities
The ability to synthesize this compound is present in various tissues, reflecting the distribution of both the necessary sulfotransferases and the PAPS biosynthesis machinery. N-Acetyldopamine has been identified in human liver, kidney, and urine, primarily in a conjugated form. hmdb.ca This suggests that these organs possess the enzymatic capacity for its sulfation.
The brain is another significant site for the metabolism of catecholamines, including the sulfation of dopamine and related compounds. nih.govnih.gov The presence of both M-PST and P-PST in the brain indicates its capacity to sulfate N-Acetyldopamine. nih.govnih.gov Furthermore, research in insects has highlighted the brain as a key tissue for sulfation pathways, with high levels of PAPS synthase expression. nih.gov
In insects such as the desert locust (Schistocerca gregaria), nervous tissue, specifically the thoracic ganglia, has been shown to synthesize N-Acetyldopamine. nih.gov The cuticle of insects is another site where N-Acetyldopamine metabolism is prominent, although this is primarily related to sclerotization rather than sulfation. nih.govwikipedia.org
Synthesis in Human Platelets
Human platelets are equipped with the complete enzymatic machinery necessary for the synthesis of this compound (NADA-sulfate). nih.gov This process involves a three-step sulfate conjugation pathway that utilizes ATP, Mg²⁺, and sodium sulfate as essential components. nih.gov The enzymes responsible for this transformation are ATP sulfurylase, APS kinase, and phenolsulfotransferase (PST). nih.gov
Table 1: Kinetic Parameters for this compound Synthesis in Human Platelets
| Parameter | Value |
|---|---|
| pH Optimum | 8.6 nih.gov |
| Apparent Km (NADA) - Overall Reaction | 4.8 µM nih.gov |
| Apparent Km (NADA) - PST Reaction | 2.6 µM nih.gov |
| Apparent Km (Sodium Sulfate) | 202 µM nih.gov |
| Optimal ATP Concentration | 5 mM nih.gov |
| Optimal Mg²⁺ Concentration | 7 mM nih.gov |
Synthesis in Human Liver Tissues
The human liver also demonstrates a robust capacity for the synthesis of this compound through a similar three-step sulfate conjugation mechanism that requires ATP and inorganic sulfate. nih.gov The product, NADA-sulfate, can be precisely measured using high-pressure liquid chromatography with electrochemical detection (HPLC-ECD). nih.gov
Table 2: Kinetic Parameters for this compound Synthesis in Human Liver
| Parameter | Value |
|---|---|
| pH Optimum | 8.0 nih.gov |
| Apparent Km (NADA) | 4.8 µM nih.gov |
| Apparent Km (Sodium Sulfate) | 103 µM nih.gov |
| Optimal ATP Concentration | 5 mM nih.gov |
| Optimal Mg²⁺ Concentration | 7 mM nih.gov |
| Specific Activity Range | 940 - 23,128 pmol/hr/mg protein nih.gov |
Metabolism and Deconjugation Pathways of N Acetyldopamine Sulfate
Enzymatic Desulfation Mechanisms (if applicable)
The conversion of sulfated compounds back to their original form is a critical biological process known as desulfation. This reaction is catalyzed by a class of enzymes called sulfatases. nih.gov In the context of endocrine function, sulfatases hydrolyze sulfate (B86663) esters, releasing the unconjugated, and often biologically active, molecule. nih.gov This process is a key part of what is sometimes termed a "futile loop" of sulfation and desulfation that regulates the availability and activity of various compounds. nih.gov While the direct enzymatic desulfation of N-Acetyldopamine-sulfate itself is not extensively detailed in the provided literature, the mechanism can be inferred from the well-documented desulfation of other sulfated molecules, such as steroid sulfates. nih.gov
The balance between free and sulfated catecholamines is dynamic and responds to physiological conditions. nih.gov Sulfated catecholamines can serve as a circulating reservoir, and their conversion back to a free, active form is accomplished through enzymatic hydrolysis by sulfatases. nih.gov For instance, in the case of steroids, sulfated forms like DHEAS and E1S are taken up by tissues where the enzyme steroid sulfatase (STS) removes the sulfate group, converting them into their active forms, DHEA and E1, respectively. nih.gov
This principle applies to catecholamines as well. The enzyme responsible for the sulfation of catecholamines like dopamine (B1211576) is primarily sulfotransferase isoenzyme type 1A3 (SULT1A3). researchgate.net The reversal of this process, desulfation, would liberate the free catecholamine. Studies on plasma catecholamines have shown that under certain stimuli, such as intense exercise, the levels of free catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) increase, while sulfated norepinephrine levels can decrease, suggesting a shift in the balance between conjugation and deconjugation. nih.gov This indicates that sulfated catecholamines can be converted back to their free forms, although the specific sulfatase enzymes directly responsible for this compound deconjugation require further investigation.
Intermediary Metabolites in this compound Turnover
The turnover of this compound is fundamentally linked to the metabolism of its precursor, N-acetyldopamine (NADA). In insects, where NADA is a key component in the hardening of the cuticle, its metabolic pathways have been studied in detail. nih.gov These studies reveal transient, reactive intermediary metabolites that are formed during the processing of NADA.
Key intermediary metabolites identified in the turnover of N-acetyldopamine include N-acetyldopamine quinone and N-acetyldopamine quinone methide. nih.gov The formation of these intermediates is part of an enzymatic process that can lead to the synthesis of other compounds, such as dehydro-N-acetyldopamine. nih.gov The production of these quinone intermediates is indicative of an oxidative pathway involving a phenoloxidase component. nih.gov While these specific metabolites are described in the context of insect biochemistry, they represent plausible reactive intermediates in the oxidative metabolism of N-acetyldopamine in other biological systems as well.
Biological Roles and Physiological Significance of N Acetyldopamine Sulfate
Involvement in Insect Catecholamine Homeostasis and Metabolism
In insects, the balance of catecholamines is critical for survival, impacting both development and physiological integrity. nih.gov N-acetyldopamine and its derivatives are central to this homeostasis, with sulfation acting as a key mechanism for regulating their availability and function.
The process of sclerotization, or the hardening and tanning of the insect cuticle, is a vital biochemical event that provides structural support, protection, and muscle attachment points. numberanalytics.com This process relies heavily on the metabolism of catecholamines, with N-acetyldopamine (NADA) being a primary and widely utilized sclerotizing precursor. numberanalytics.comnih.govmedchemexpress.com
The biochemical pathway begins with the synthesis of catecholamines from tyrosine. numberanalytics.com Enzymes such as phenoloxidase then catalyze the oxidation of NADA into highly reactive quinones. numberanalytics.commdpi.com These quinones are the key cross-linking agents that covalently bond with cuticular proteins, leading to the formation of a rigid and durable exoskeleton. numberanalytics.com The production of NADA itself is a critical step, primarily managed by insect arylalkylamine N-acyltransferases (iAANATs), which catalyze the acetylation of dopamine (B1211576). nih.gov The importance of this pathway is highlighted by the fact that disruption in NADA production leads to severe developmental defects, including malformed exoskeletons. nih.gov
The conversion of NADA involves several reactive intermediates, including N-acetyldopamine quinone and N-acetyldopamine quinone methide, which are generated by cuticular enzymes. nih.gov These intermediates ensure the efficient cross-linking required for proper cuticle formation. nih.govnih.gov
While NADA is the active precursor for sclerotization, its availability must be tightly controlled. Sulfation represents a major pathway for creating a stable, water-soluble, and transportable storage form of catecholamines. Dopamine-3-O-sulfate, a closely related sulfated catecholamine, has been identified as a key metabolite involved in the sclerotization process. nih.govnih.gov
Research on the American cockroach, Periplaneta americana, revealed that high concentrations of dopamine-3-O-sulfate (approximately 1 μmol/g wet weight) are present in the hemolymph of newly ecdysed (molted) insects. nih.govnih.gov These levels decrease sharply as the process of sclerotization progresses. nih.govnih.gov This dynamic suggests that dopamine-3-O-sulfate serves as a circulating reservoir. When needed for sclerotization, the sulfate (B86663) group is enzymatically removed, releasing free dopamine which can then be acetylated to form NADA and enter the sclerotization pathway. nih.govnih.gov
Studies using radiolabeled compounds confirmed this role. When ¹⁴C-labeled dopamine-3-O-sulfate was injected into newly molted nymphs, a significant portion (at least 40%) of the radioactivity was later recovered in the hardened cuticle. nih.govnih.gov Conversely, when dopamine-3-O-[³⁵S]sulfate was used, very little of the ³⁵S was incorporated, indicating that the sulfate moiety is cleaved off before the catecholamine is used in the cuticle. nih.govnih.gov This demonstrates that sulfation is a reversible mechanism for transport and storage, rather than a direct step in the cross-linking chemistry.
Table 1: Changes in Dopamine-3-O-sulfate Levels During Insect Development
| Developmental Stage | Concentration of Dopamine-3-O-sulfate | Physiological Process | Source(s) |
| Newly Ecdysed Nymph | High (approx. 1 μmol/g wet weight) | Pre-sclerotization; Catecholamine storage | nih.govnih.gov |
| Post-Sclerotization | Sharply Decreased | Active sclerotization; Release of free catecholamines | nih.govnih.gov |
The synthesis and conjugation of N-acetyldopamine are under strict developmental regulation, tied to specific life stages like molting. The enzymes responsible for NADA synthesis are active in the nervous tissue of insects like the desert locust, Schistocerca gregaria, where N-acetyltyramine, N-acetyldopamine, and N-acetyloctopamine are major metabolic products. nih.gov The levels of these compounds and their sulfated conjugates, such as dopamine-3-O-sulfate, fluctuate according to developmental needs, primarily the requirement for cuticular tanning after a molt. nih.govnih.govnih.gov
This regulation ensures that the highly reactive quinone precursors are generated only at the appropriate time and location, preventing unwanted oxidative damage to other tissues. The storage of catecholamines as sulfate conjugates in the hemolymph is a key part of this temporal and spatial control, allowing for their rapid mobilization when signaled by developmental hormones. nih.govnih.gov
Contributions to Neuromodulation and Behavioral Plasticity
Beyond its structural role in the cuticle, the dopamine/N-acetyldopamine pathway is integral to the functioning of the insect nervous system. The sulfation of these molecules is emerging as a significant mechanism for modulating neuronal activity and influencing complex social behaviors.
Remarkable evidence for the role of catecholamine sulfation in behavior comes from studies on the migratory locust, an insect known for its extreme behavioral plasticity (phase change) in response to population density. nih.govnih.gov Research has shown that the sulfation of dopamine in the brain is a key molecular switch that regulates the transition between solitary and gregarious (aggregation) behaviors. nih.govnih.govresearchgate.net
In these locusts, dopamine itself promotes aggregation. The study found that its sulfated form, dopamine-3-O-sulfate (DA-3S), enhances this effect. nih.govresearchgate.net The process is catalyzed by a specific sulfotransferase enzyme in the brain. nih.govresearchgate.net When the synthesis of the sulfate donor molecule (PAPS) is inhibited, gregarious locusts shift towards solitary behavior. nih.govnih.gov Conversely, injecting DA-3S directly into the brains of solitarious locusts rapidly promotes aggregative behavior and enhances the pro-aggregation effect of dopamine. nih.govresearchgate.net
The levels of DA-3S in the brain are dynamically regulated by social conditions. The proportion of DA-3S relative to free dopamine increases when solitary locusts are crowded and decreases when gregarious locusts are isolated. researchgate.net This indicates that sulfation is an active, regulated process that modifies neural networks to produce a coherent behavioral response to environmental cues. nih.govnih.gov The sulfated conjugate may act as a reservoir for dopamine or have its own bioactivity, effectively fine-tuning the dopaminergic signals that drive social behavior. nih.gov
Table 2: Effect of Dopamine and Dopamine-3-O-sulfate on Locust Aggregation Behavior
| Treatment (Brain Injection) | Behavioral Outcome | Interpretation | Source(s) |
| Saline (Control) | No significant change | Baseline behavior | researchgate.net |
| Dopamine (DA) | Increased aggregation | DA promotes gregarious behavior | researchgate.net |
| Dopamine-3-O-sulfate (DA-3S) | Increased aggregation | DA-3S promotes gregarious behavior | nih.govresearchgate.net |
| DA + DA-3S | Enhanced aggregation (more than DA alone) | Sulfation enhances the pro-aggregative effect of DA | nih.govresearchgate.net |
| Sulfotransferase Inhibitor | Shift from gregarious to solitary state | Sulfation is necessary for maintaining gregarious behavior | nih.gov |
While direct evidence for N-acetyldopamine-sulfate's role in neuronal development is limited, its indirect involvement can be inferred from the established functions of its parent pathways. Sulfation is a widespread mechanism in the brain for modulating neurotransmitters, including dopamine, and for maintaining the structural integrity of neural tissue. frontiersin.org Disturbances in general sulfation pathways have been linked to neurological dysfunction and abnormal neuronal morphology. frontiersin.org
Furthermore, the N-acetyldopamine pathway itself has known neuroactive roles beyond sclerotization. For instance, a related compound, N-β-alanyldopamine (NBAD), is crucial for normal phototactic (light-avoiding) behavior in Drosophila melanogaster larvae, indicating its function as a neuroactive molecule in the nervous system. biotaxa.org Given that N-acetyldopamine and its derivatives are present and metabolized in insect nervous tissue, it is plausible that their sulfated forms contribute to the regulation of neuronal function and viability. nih.gov The sulfation of these compounds could serve to inactivate them, control their diffusion, or create a stable pool that can be reactivated as needed, thereby indirectly influencing neuronal development and synaptic activity.
Modulation of Sleep-Related Neurotransmitters by N-Acetyldopamine Components
N-acetyldopamine (NADA), the precursor to this compound, has been shown to regulate neurotransmitters closely associated with sleep cycles. nih.gov The central nervous system maintains wakefulness through various arousal systems located in the upper brainstem, which utilize neurotransmitters like acetylcholine, norepinephrine (B1679862), serotonin (B10506), and glutamate. brainfacts.org Sleep is actively promoted by the ventrolateral preoptic nucleus in the hypothalamus, which releases inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA). brainfacts.org
Research using an insomnia rat model demonstrated that N-acetyldopamine components can significantly alter the levels of these key neurotransmitters. nih.gov Specifically, administration of NADA was found to increase the levels of serotonin (5-HT) and GABA, both of which are crucial for promoting sleep. nih.govnih.gov Concurrently, it decreased the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This shift in the balance of neurotransmitters suggests a mechanism for its sleep-modulating effects. The study also noted that NADA could influence the expression of the 5-HT1A receptor and Brain-Derived Neurotrophic Factor (BDNF), further highlighting its role in regulating hypothalamic function related to sleep. nih.gov
Table 1: Effect of N-Acetyldopamine (NADA) on Sleep-Related Neurotransmitters in an Insomnia Rat Model
| Neurotransmitter / Metabolite | Observed Effect | Role in Sleep/Arousal |
| Serotonin (5-HT) | Increase | Generally promotes sleep, though its role can be complex. brainfacts.orgnih.gov |
| GABA | Increase | Primary inhibitory neurotransmitter; promotes sleep by suppressing arousal systems. brainfacts.orgnih.gov |
| Dopamine (DA) | Decrease | Primarily associated with wakefulness and arousal. nih.gov |
| DOPAC (Dopamine Metabolite) | Decrease | Reflects a decrease in dopamine turnover. nih.gov |
| HVA (Dopamine Metabolite) | Decrease | Reflects a decrease in dopamine turnover. nih.gov |
Broader Metabolic Interactions
The metabolic pathways of this compound are intertwined with other related compounds and reactive intermediates.
Interplay with Other N-Acylated Dopamine Derivatives
N-acetyldopamine is part of a broader class of N-acylated dopamine derivatives found in nature. nih.gov In insects, for example, dopamine is a precursor not only to N-acetyldopamine but also to N-β-alanyldopamine (NBAD), both of which are used in the cuticle hardening process known as sclerotization. ebi.ac.ukusda.gov
Chemical investigations into medicinal insects have led to the isolation of various N-acetyldopamine derivatives, particularly dimers. nih.govmdpi.com Bioassay-guided fractionation of Periostracum Cicadae (cicada slough) resulted in the identification of new N-acetyldopamine dimers, alongside several known dimers and monomers. nih.gov These complex molecules highlight the diverse metabolic potential of N-acetyldopamine.
Relationship to Quinone and Quinone Methide Formation
A significant metabolic pathway for N-acetyldopamine involves its oxidation to form highly reactive intermediates: quinones and quinone methides. nih.govnih.gov This process is fundamental to the sclerotization of insect cuticles. nih.govwikipedia.org The transformation is catalyzed by a multi-enzyme system. nih.gov
Phenoloxidase first converts N-acetyldopamine (NADA) into its corresponding N-acetyldopamine quinone . nih.govnih.gov
This quinone is then acted upon by an isomerase , which converts it into the highly unstable N-acetyldopamine quinone methide . nih.govnih.govnih.gov
Quinone methides are potent electrophiles that react readily with available nucleophiles. wikipedia.org In the absence of other reactants, the N-acetyldopamine quinone methide is rapidly hydrated non-enzymatically to form N-acetylnorepinephrine. nih.govnih.gov This enzymatic conversion to a quinone methide is a critical step, as it is implicated in the cross-linking of proteins in skeletal systems. wikipedia.org
Detection in Mammalian Metabolome (e.g., Fecal Metabolites)
The presence of N-acetyldopamine has been confirmed in the mammalian metabolome. ebi.ac.uknih.gov Specifically, it has been identified as a human urinary metabolite. ebi.ac.uk The analysis of the metabolome, which includes the complete set of small-molecule metabolites, provides insight into organ function and physiological states. nih.gov
Fecal metabolomics is a powerful tool for investigating the gut microbiome and its interaction with the host, with thousands of metabolites being identifiable in fecal samples. nih.govnih.gov While studies have detailed the profiles of various fecal metabolites in different health and disease states, the specific detection of this compound in feces is not yet prominently documented in the reviewed literature. nih.govnih.govresearchgate.net However, the confirmed presence of its precursor, N-acetyldopamine, in human urine establishes it as a component of the human metabolome. ebi.ac.uk
Occurrence and Distribution in Diverse Biological Systems
Identification in Invertebrate Tissues and Fluids (e.g., Insect Hemolymph)
In invertebrates, particularly insects, N-acetyldopamine (NADA) is a crucial compound involved in the sclerotization, or hardening, of the cuticle. nih.govmedchemexpress.comnih.gov While the direct measurement of N-acetyldopamine-sulfate in insect hemolymph is not as extensively documented as its precursor, the metabolic pathways for its formation are present. For instance, in the desert locust, Schistocerca gregaria, N-acetyldopamine is synthesized in the nervous tissue and is a major metabolite. researchgate.net The hemolymph of insects contains various enzymes, and while research has focused on the enzymes involved in the sclerotization pathway like phenoloxidase and isomerases, the presence of sulfotransferases that could conjugate NADA is plausible. nih.gov
N-acetyldopamine and its derivatives have been isolated from various insect species, including the flesh fly Sarcophaga bullata, the hornet Vespa velutina auraria, and the bug Aspongopus chinensis. researchgate.netnih.govmdpi.com In Sarcophaga bullata, enzymes in the larval cuticle are involved in the metabolism of NADA. nih.gov While these studies primarily focus on the role of NADA in cuticle formation, the presence of NADA in the hemolymph suggests it is available for other metabolic processes, including sulfation. researchgate.net Further research is required to quantify the levels of this compound in the hemolymph and other tissues of various insect species to fully understand its physiological role in this diverse group of animals.
Presence in Vertebrate Tissues (e.g., Human Platelets, Liver, Blood)
In vertebrates, the presence of this compound has been unequivocally demonstrated in human tissues, highlighting the role of sulfation in catecholamine metabolism.
Human Platelets: Human platelets possess the necessary enzymatic machinery to synthesize this compound. nih.gov They can take up dopamine (B1211576), acetylate it to N-acetyldopamine, and subsequently sulfate (B86663) it. Studies have shown that collagen can trigger the release of sulfated catecholamines, including this compound, from platelets. mdpi.com This suggests that platelets may serve as a storage and release site for this conjugated amine.
Human Liver: The liver is a primary site for detoxification and metabolism, and it exhibits significant this compound conjugating activity. nih.gov The process has been directly measured, and the specific activity of this conjugation varies among individuals. nih.gov
Below is a data table summarizing the specific activity of this compound conjugation in human liver samples.
| Parameter | Value | Reference |
| Number of Samples | 17 | nih.gov |
| Specific Activity Range | 940 to 23,128 pmol/hr/mg protein | nih.gov |
| Correlation with Radiometric Method (r) | 0.89 | nih.gov |
Human Blood: As this compound is synthesized in and released from platelets and produced in the liver, it is consequently found in human blood. nih.govmdpi.com Its presence in the bloodstream indicates that it is a circulating metabolite, although its precise physiological functions in circulation are still under investigation.
Comparative Analysis of this compound Levels Across Species and Developmental Stages
A direct comparative analysis of this compound levels across a wide range of species and developmental stages is limited in the current scientific literature. However, some inferences can be drawn from the available data on its precursor, N-acetyldopamine.
In insects, the levels of N-acetyldopamine fluctuate significantly during development, particularly in relation to molting and cuticle formation. nih.gov It is plausible that the levels of its sulfated conjugate would also vary during these developmental stages, potentially playing a role in regulating the pool of available NADA for sclerotization.
In vertebrates, while data on this compound levels in different species is not abundant, the well-established role of sulfation in drug and xenobiotic metabolism across mammals suggests that the capacity to form this conjugate is likely widespread. The significant variation in the specific activity of this compound conjugation observed in the human liver suggests that there may be considerable inter-individual and potentially inter-species differences in the levels of this metabolite. nih.gov
Further research employing standardized analytical methods is necessary to conduct a comprehensive comparative analysis of this compound levels. Such studies would provide valuable insights into the evolution of catecholamine metabolism and the specific physiological roles of this sulfated compound in different organisms and at various stages of life.
Analytical and Methodological Approaches for N Acetyldopamine Sulfate Research
Quantification Techniques
High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ECD) stands as a primary method for the direct measurement and quantification of N-Acetyldopamine-sulfate. This technique offers high sensitivity and specificity, allowing for the separation of this compound from its precursor, N-acetyldopamine (NADA), and other related compounds in biological samples. nih.gov
The methodology involves separating the compounds on a reverse-phase HPLC column, typically an octadecyl column, using an isocratic elution with aqueous buffers. nih.govnih.gov The eluate is then passed through an electrochemical detector, which measures the current generated by the oxidation or reduction of the analyte at a specific potential. nih.govmdpi.com This detection method is particularly well-suited for electroactive compounds like catecholamines and their derivatives. nih.govmdpi.com
A study on children's urine developed a simple HPLC-ECD method for determining both free and conjugated NADA. The total analysis time was 25 minutes, with a sensitivity of 0.2 pmol per 20 microliters injected. nih.gov This method demonstrated good linearity and recovery, highlighting the prevalence of the conjugated form. nih.gov
Key Parameters for HPLC-ECD Quantification of this compound:
| Parameter | Value |
|---|---|
| pH Optimum | 8.0 nih.gov |
| Apparent Km (Sodium Sulfate) | 103 µM nih.gov |
| Apparent Km (NADA) | 4.8 µM nih.gov |
| Optimal ATP Concentration | 5 mM nih.gov |
| Optimal Mg2+ Concentration | 7 mM nih.gov |
| Sensitivity | 0.2 pmol per 20 µL injected sample nih.gov |
| Linearity Range | 0.005 to 20 µmol/L nih.gov |
| Mean Recovery (Free NADA) | 96.7% nih.gov |
| Mean Recovery (Total NADA) | 86.6% nih.gov |
Mass Spectrometry-Based Methods for Related N-Acetyldopamine Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of N-acetyldopamine and its derivatives. Electrospray ionization mass spectrometry (ES-MS) and tandem mass spectrometry (ES-MS/MS) have been successfully employed to identify polymers of oxidized N-acetyldopamine and its adducts with peptides. nih.gov
In one study, ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) was used to systematically investigate the metabolic profile of N-acetyldopamine oligomers from Cicadae Periostracum in rats. nih.gov This analysis identified 34 prototype compounds and 15 metabolites in various biological samples, including plasma, urine, bile, and feces. nih.gov Another study utilized one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy along with mass spectrometry to identify five new N-acetyldopamine derivatives and one known quinone methide from the same source. researchgate.net These advanced techniques provide detailed structural information that is crucial for understanding the complex chemistry of N-acetyldopamine metabolism.
In Vitro Enzyme Activity Assays
Specific Assays for ATP Sulfurylase, APS Kinase, and Phenolsulfotransferases
ATP Sulfurylase: This enzyme catalyzes the first step, the activation of inorganic sulfate (B86663) to form adenosine-5'-phosphosulfate (B1198388) (APS). Assay methods for ATP sulfurylase are based on measuring the formation of APS. One method involves the incorporation of 35SO4(2-) into APS, which is then separated by HPLC and quantified. nih.gov It is important to note that the enzyme can be heat-sensitive, so reaction times should be kept short, typically not exceeding 10 minutes at temperatures above 20°C. nih.gov Another assay is based on the differential solubility of the sodium salts of APS and sulfate. nih.gov Commercially available recombinant ATP sulfurylase can be used in activity assays where its ability to sulfurylate ATP is measured, with specific activities often exceeding 2,500 pmol/min/µg. bio-techne.com
APS Kinase: The second enzyme, APS kinase, phosphorylates APS to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the active sulfate donor. Assays for APS kinase typically involve providing APS and ATP and measuring the formation of PAPS.
Phenolsulfotransferases (PSTs): These enzymes, also known as sulfotransferases (SULTs), catalyze the final step, the transfer of the sulfonate group from PAPS to the hydroxyl group of N-acetyldopamine. Assays for PSTs generally involve incubating the enzyme source with PAPS and N-acetyldopamine and then quantifying the formation of this compound, often using HPLC-ECD as the detection method. nih.gov
Interactions with Other Biochemical Pathways and Compounds
Potential for Enzymatic Inhibition by N-Acetyldopamine Derivatives
Derivatives of N-acetyldopamine have been identified as inhibitors of several key enzymes, suggesting a role in regulating various physiological processes. Research has shown that NADA itself can act as an inhibitor of sepiapterin (B94604) reductase. hmdb.ca
Furthermore, various N-acetyldopamine analogues have been isolated and evaluated for their inhibitory potential against enzymes implicated in inflammation and other cellular signaling pathways. For example, specific N-acetyldopamine analogues, such as aspongamides C-E isolated from the insect Aspongopus chinensis, were assessed for their effects on several enzymes. nih.gov The evaluation included their activity against:
Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory response. nih.gov
Rho-associated kinase 1 (ROCK1): A kinase involved in cell shape and motility. nih.gov
Janus kinase 3 (JAK3): A kinase crucial for immune cell signaling. nih.gov
In another study, N-acetyldopamine dimers isolated from the grasshopper Oxya chinensis sinuosa were found to effectively inhibit the activity of cathepsin C at the cellular level. imperfectpharmacy.in This demonstrates that beyond their structural roles in sclerotization, NADA derivatives possess bioactive properties that can modulate enzymatic functions.
| N-Acetyldopamine Derivative | Target Enzyme | Potential Effect |
| N-Acetyldopamine (NADA) | Sepiapterin Reductase | Inhibition hmdb.ca |
| N-Acetyldopamine Dimers | Cathepsin C | Inhibition imperfectpharmacy.in |
| Aspongamides C-E (NADA Analogues) | COX-2, ROCK1, JAK3 | Bioactivity evaluated nih.gov |
Role in Oxidative Conjugation Processes and Dimerization
In addition to sulfation, the catechol ring of NADA and its derivatives is susceptible to oxidation, which can lead to the formation of dimers and larger oligomers. This process is central to its function in insect cuticle sclerotization. wikipedia.org The oxidation of 1,2-dehydro-N-acetyldopamine, a NADA derivative, by enzymes like tyrosinase and laccase, generates reactive intermediates that couple together. wikipedia.org
Tyrosinase-catalyzed oxidation produces not only dimers but also significant quantities of oligomers. wikipedia.org
Laccase-catalyzed oxidation , in contrast, primarily results in the formation of dimeric products, proceeding through a free radical coupling mechanism. wikipedia.org
Numerous N-acetyldopamine dimers have been isolated from natural sources, such as the medicinal insect Periostracum Cicadae and the hornet Vespa velutina auraria, highlighting that dimerization is a common metabolic fate for this compound. ebi.ac.uknih.gov These dimers can possess their own biological activities, including antioxidant and anti-inflammatory properties. nih.gov
Relationship with N-Acetyldopamine Biosynthesis Pathways from Tyrosine
N-acetyldopamine is a direct metabolic derivative of dopamine (B1211576), which in turn is synthesized from the amino acid L-tyrosine. This places NADA within the broader catecholamine biosynthesis pathway, which is fundamental to neurobiology and endocrinology in both vertebrates and invertebrates. nih.govnih.gov
The synthesis pathway proceeds in several enzymatic steps:
Tyrosine to L-DOPA: The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH) . hmdb.caportlandpress.com
L-DOPA to Dopamine: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine. nih.govportlandpress.com
Dopamine to N-Acetyldopamine: The final step in NADA biosynthesis is the acetylation of dopamine. This reaction is catalyzed by an N-acetyltransferase (NAT) . Specifically, the enzyme responsible in insects like Drosophila melanogaster is dopamine N-acetyltransferase (Dat) , a member of the arylalkylamine N-acetyltransferase (AANAT) family. ebi.ac.uknih.govportlandpress.com This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of dopamine. wikipedia.orgnih.gov
Interestingly, an alternative pathway has been identified in the nervous tissue of the desert locust, Schistocerca gregaria. In this organism, L-tyrosine is first converted to tyramine, which is then acetylated to N-acetyltyramine before being hydroxylated to form N-acetyldopamine. nih.gov This indicates that the precise biosynthetic route can vary between species.
| Step | Precursor | Enzyme | Product |
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) hmdb.caportlandpress.com | L-DOPA hmdb.caportlandpress.com |
| 2 | L-DOPA | Aromatic L-amino acid Decarboxylase (AADC) nih.govportlandpress.com | Dopamine nih.govportlandpress.com |
| 3 | Dopamine | Dopamine N-acetyltransferase (Dat) nih.govportlandpress.com | N-Acetyldopamine ebi.ac.uknih.gov |
Emerging Research Areas and Future Directions in N Acetyldopamine Sulfate Studies
Elucidation of Specific Desulfation Enzymes and Regulatory Mechanisms
The metabolic pathway of N-Acetyldopamine-sulfate involves two opposing enzymatic processes: sulfation and desulfation. While the synthesis (sulfation) is better understood, the breakdown (desulfation) remains a critical knowledge gap.
Sulfation: The formation of this compound from its precursor, N-acetyldopamine (NADA), is a three-step sulfate (B86663) conjugation process catalyzed by sulfotransferase (SULT) enzymes. This process, which has been directly measured in human liver tissue, utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. nih.govnih.gov Studies have characterized the kinetics of this reaction in human liver preparations, identifying optimal conditions and affinities for the substrates involved. nih.gov
Table 1: Kinetic Parameters of N-Acetyldopamine Sulfation in Human Liver
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 8.0 | nih.gov |
| Apparent Km for N-acetyldopamine | 4.8 µM | nih.gov |
| Apparent Km for Sodium Sulphate | 103 µM | nih.gov |
| Optimal ATP Concentration | 5 mM | nih.gov |
| Optimal Mg2+ Ion Concentration | 7 mM | nih.gov |
Desulfation: The reverse reaction, which would liberate the active N-acetyldopamine from its sulfated form, is presumed to be catalyzed by a family of enzymes known as sulfatases. nih.gov However, the specific sulfatase enzyme(s) responsible for cleaving the sulfate group from this compound have not yet been identified. Elucidating these specific enzymes is a crucial future step. Identifying these enzymes and understanding their tissue-specific expression and regulation will be key to determining whether this compound can act as a circulating reservoir, releasing the parent catecholamine in specific target tissues. Future research must focus on screening candidate sulfatases and investigating the regulatory mechanisms, such as hormonal or signaling pathway controls, that govern their activity.
Comprehensive Profiling of Sulfated Catecholamine Metabolomes Across Diverse Organisms
Current knowledge indicates that this compound is a metabolite found in humans. nih.govfrontiersin.org However, the full extent of its presence and concentration across different tissues within humans, and across diverse animal species, is largely unknown. N-acetyldopamine itself is a known sclerotizing precursor in insects, highlighting that catecholamine metabolic pathways can vary significantly between organisms. mdpi.com
A major direction for future research is the comprehensive profiling of sulfated catecholamine metabolomes. This involves using advanced analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and mass spectrometry, to quantify this compound and other related metabolites. nih.gov Such studies should encompass a wide range of biological samples, including different tissues (e.g., brain, liver, kidney, adrenal glands) and biofluids (e.g., plasma, urine, cerebrospinal fluid) from various organisms. This comparative metabolomics approach will be vital for understanding the compound's evolutionary conservation and its potential physiological or pathophysiological roles in different biological contexts.
Investigation of the Precise Neuromodulatory Functions of this compound in Specific Neural Circuits
While sulfation has often been viewed as an inactivation step, emerging research on other sulfated molecules suggests a more nuanced role in the central nervous system. For instance, dopamine (B1211576) sulfation in the brain has been shown to regulate aggregative behavior in animals, suggesting that the sulfate conjugate itself can alter signaling pathways. nih.gov It is hypothesized that sulfation may lead to altered interactions with dopamine receptors or that the sulfated metabolite may serve as a stable reservoir of the parent neurotransmitter. nih.gov
This raises the compelling possibility that this compound could have precise neuromodulatory functions. Norepinephrine (B1679862), a related catecholamine, is a well-known neuromodulator that regulates the activity of multiple cell types to optimize central nervous system performance. nih.gov Future investigations should explore whether this compound can:
Act as a reservoir that is converted back to N-acetyldopamine by local sulfatases in specific brain regions.
Directly interact with neuronal or glial receptors, potentially modulating synaptic transmission or cell signaling.
Influence the availability of the universal sulfate donor PAPS in the brain, thereby affecting other crucial sulfation-dependent processes. nih.gov
Research in this area will require sophisticated techniques, including in vivo microdialysis, electrophysiology in specific neural circuits, and behavioral studies in animal models where the metabolism of this compound is genetically or pharmacologically manipulated.
Exploration of this compound's Role in Less Understood Biological Processes (e.g., Antimicrobial Properties)
Beyond neuromodulation, the potential functions of this compound are largely unexplored. A speculative but intriguing area for future research is its potential role in host defense, including possible antimicrobial properties. While there is currently no direct evidence for this compound as an antimicrobial agent, this hypothesis is supported by several lines of indirect evidence from related compounds.
The catechol structure, which is central to N-acetyldopamine, is a key feature in various natural and synthetic antimicrobial polymers. nih.gov Furthermore, derivatives and dimers of N-acetyldopamine, isolated from medicinal insects, have demonstrated significant antioxidant and anti-inflammatory activities, which are often linked to host defense mechanisms. nih.govnih.gov Peptides that inhibit catecholamine release have also been found to possess potent antimicrobial activity against bacteria and fungi. nih.gov
Given that the parent molecule and related structures exhibit bioactivity, a logical future direction is to investigate whether the addition of a sulfate group modifies these properties. Research should be designed to screen this compound for direct antimicrobial effects against a panel of pathogenic bacteria and fungi and to explore its potential to modulate the host's inflammatory response to infection.
Table 2: Future Research Directions for this compound
| Research Area | Key Questions | Potential Methodologies |
|---|---|---|
| Desulfation and Regulation | Which specific sulfatases metabolize this compound? How is their activity regulated? | Enzyme kinetics with recombinant sulfatases, inhibitor screening, gene expression analysis (qPCR, Western blot). |
| Metabolome Profiling | What are the concentrations of this compound in different tissues and organisms? How do they change in health and disease? | LC-MS/MS, HPLC-ECD, comparative metabolomics across species and pathological states. |
| Neuromodulation | Does this compound act as a neuromodulator? Does it function as a reservoir for N-acetyldopamine? | In vivo microdialysis, slice electrophysiology, behavioral pharmacology, receptor binding assays. |
| Antimicrobial Properties | Does this compound possess direct or indirect antimicrobial activity? | Minimum Inhibitory Concentration (MIC) assays, anti-biofilm assays, assays of immune cell function (e.g., cytokine release). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
